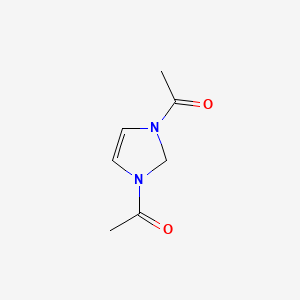

1-(3-acetyl-2H-imidazol-1-yl)ethanone

CAS No.: 10284-52-3

Cat. No.: VC5371358

Molecular Formula: C7H10N2O2

Molecular Weight: 154.169

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10284-52-3 |

|---|---|

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.169 |

| IUPAC Name | 1-(3-acetyl-2H-imidazol-1-yl)ethanone |

| Standard InChI | InChI=1S/C7H10N2O2/c1-6(10)8-3-4-9(5-8)7(2)11/h3-4H,5H2,1-2H3 |

| Standard InChI Key | ZNGLGDQSOCSILT-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CN(C=C1)C(=O)C |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 1-(3-acetyl-2H-imidazol-1-yl)ethanone typically involves the acylation of imidazole derivatives. A common method involves reacting 2H-imidazole with acetyl chloride or acetic anhydride in the presence of a base . For example, Vulcanchem reports that the compound is synthesized via nucleophilic substitution, where the imidazole ring is acetylated at the 3-position, followed by further acylation at the 1-position. Key steps include:

-

Acylation: Treatment of 2H-imidazole with acetic anhydride under reflux conditions yields 3-acetyl-2H-imidazole.

-

Second Acylation: Subsequent reaction with acetyl chloride introduces the second acetyl group, forming the final product .

Alternative routes involve Mannich reactions or condensation with ketones, as seen in related imidazole derivatives . For instance, Patent WO2010050830A1 describes a bisphosphonate synthesis using imidazole-acetic acid intermediates, highlighting the adaptability of acetylated imidazoles in complex reactions .

Structural Analysis

Spectroscopic techniques confirm the structure of 1-(3-acetyl-2H-imidazol-1-yl)ethanone:

-

IR Spectroscopy: A strong absorption band at approximately 1700 cm⁻¹ corresponds to the stretching vibrations of the carbonyl (C=O) groups .

-

NMR Spectroscopy:

X-ray crystallography data for closely related compounds (e.g., 4,4′-di(1H-imidazol-1-yl) structures) suggest that the acetyl groups adopt planar configurations, facilitating π-π stacking interactions in solid-state arrangements .

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 154.17 g/mol | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | ~1.14 g/cm³ (estimated) | |

| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |

Chemical Reactivity

The compound exhibits reactivity typical of imidazole derivatives:

-

Electrophilic Substitution: The imidazole ring undergoes nitration or halogenation at the 4- or 5-positions .

-

Nucleophilic Attack: Acetyl groups are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives .

-

Coordination Chemistry: The nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic applications .

Industrial and Pharmaceutical Applications

Drug Development

1-(3-Acetyl-2H-imidazol-1-yl)ethanone serves as a precursor for bisphosphonates (e.g., zoledronic acid), used in osteoporosis treatment . Key steps in its utilization include:

-

Mannich Reaction: Reacting with formaldehyde and amines to form bisphosphonate intermediates .

-

Crystallization: Isolation via anti-solvent addition (e.g., acetone) yields high-purity products .

Coordination Polymers

The compound’s nitrogen donors facilitate the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and catalysis . For example, Zn-based MOFs exhibit CO₂ adsorption capacities of 12.7 mmol/g at 298 K .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 1-[3-(1H-imidazol-1-yl)phenyl]ethanone | Phenyl substitution | Enhanced anticancer activity |

| 2-Cyclohexyl-1-(1H-imidazol-2-yl)ethanone | Cyclohexyl group | Improved lipophilicity |

| 1-(1H-Benzimidazol-2-yl)ethanone | Benzene-fused ring | Higher DNA intercalation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume